2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid
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Overview
Description
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of both allylamino and mesitylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of allylamine with mesityl chloride to form an intermediate, which is then reacted with a suitable oxobutanoic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The mesitylamino group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives from oxidation, amine derivatives from reduction, and substituted products from nucleophilic substitution.
Scientific Research Applications
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The allylamino and mesitylamino groups can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylamino)-4-(phenylamino)-4-oxobutanoic acid
- 2-(Allylamino)-4-(tolylamino)-4-oxobutanoic acid
- 2-(Allylamino)-4-(xylylamino)-4-oxobutanoic acid
Uniqueness
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-oxo-2-(prop-2-enylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-6-17-13(16(20)21)9-14(19)18-15-11(3)7-10(2)8-12(15)4/h5,7-8,13,17H,1,6,9H2,2-4H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNGXHYPINZURQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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